DBCO-PEG4-Val-Cit-PAB-MMAE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

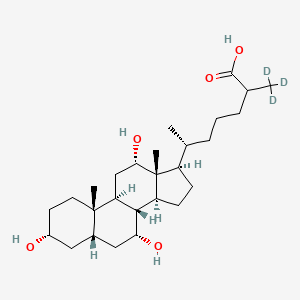

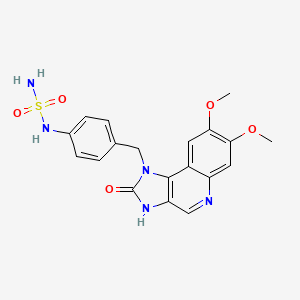

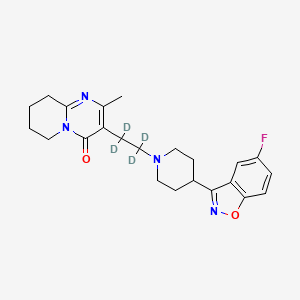

DBCO-PEG4-VC-PAB-MMAE is a complex chemical compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, a valine-citrulline (VC) dipeptide, a para-aminobenzyl (PAB) linker, and monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor. This compound is primarily used in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-VC-PAB-MMAE involves multiple steps:

Synthesis of DBCO-PEG4-VC-PAB: This intermediate is synthesized by reacting DBCO with PEG4, followed by coupling with the VC dipeptide and PAB linker.

Coupling with MMAE: The final step involves coupling the DBCO-PEG4-VC-PAB intermediate with MMAE under specific reaction conditions to form the complete conjugate

Industrial Production Methods

Industrial production of DBCO-PEG4-VC-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the synthesis in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures

Analyse Chemischer Reaktionen

Types of Reactions

DBCO-PEG4-VC-PAB-MMAE undergoes several types of chemical reactions:

Click Chemistry: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages

Protease Cleavage: The VC dipeptide is cleaved by proteases, releasing the MMAE payload into cells.

Common Reagents and Conditions

Azide-containing Molecules: Used in click chemistry reactions with the DBCO group.

Proteases: Enzymes that cleave the VC dipeptide under physiological conditions.

Major Products

Triazole Linkages: Formed during click chemistry reactions.

Released MMAE: The active cytotoxic agent released upon protease cleavage.

Wissenschaftliche Forschungsanwendungen

DBCO-PEG4-VC-PAB-MMAE has numerous scientific research applications:

Chemistry: Used in the synthesis of ADCs through click chemistry.

Biology: Studied for its ability to target and kill cancer cells selectively.

Medicine: Investigated for its potential in targeted cancer therapies, reducing side effects compared to traditional chemotherapy.

Industry: Utilized in the development of new ADCs and other targeted therapies .

Wirkmechanismus

DBCO-PEG4-VC-PAB-MMAE exerts its effects through a multi-step mechanism:

Targeting: The DBCO group allows the compound to be conjugated to antibodies that target specific cancer cell markers.

Internalization: The antibody-drug conjugate binds to cancer cells and is internalized.

Release: Proteases within the cancer cells cleave the VC dipeptide, releasing the MMAE payload.

Cytotoxicity: MMAE inhibits tubulin polymerization, disrupting the mitotic spindle and leading to cell death

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azide-PEG4-VC-PAB-MMAE: Similar structure but contains an azide group instead of DBCO.

Acetylene-linker-Val-Cit-PABC-MMAE: Contains an acetylene linker instead of DBCO.

Aminobenzenesulfonic auristatin E: Uses a different linker and payload.

Uniqueness

DBCO-PEG4-VC-PAB-MMAE is unique due to its use of the DBCO group, which allows for copper-free click chemistry, making it more biocompatible and suitable for in vivo applications .

Eigenschaften

Molekularformel |

C88H128N12O19 |

|---|---|

Molekulargewicht |

1658.0 g/mol |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1 |

InChI-Schlüssel |

LJJUBMUNOGZMDD-UDEUCFDSSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)

![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)